molecular formula C13H16N2O5 B2633748 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate CAS No. 868679-43-0

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate

Cat. No.: B2633748
CAS No.: 868679-43-0
M. Wt: 280.28
InChI Key: XVPHFQHVCBTTOL-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate: is an organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and a cyclopentylacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products:

    Reduction: Amino derivatives

    Substitution: Carboxylic acid and alcohol

Mechanism of Action

The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and ester functionality play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The compound may also undergo metabolic transformations in biological systems, further influencing its activity .

Comparison with Similar Compounds

  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) acetate
  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butyrate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-10(12(15(18)19)13(17)14-8)20-11(16)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPHFQHVCBTTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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